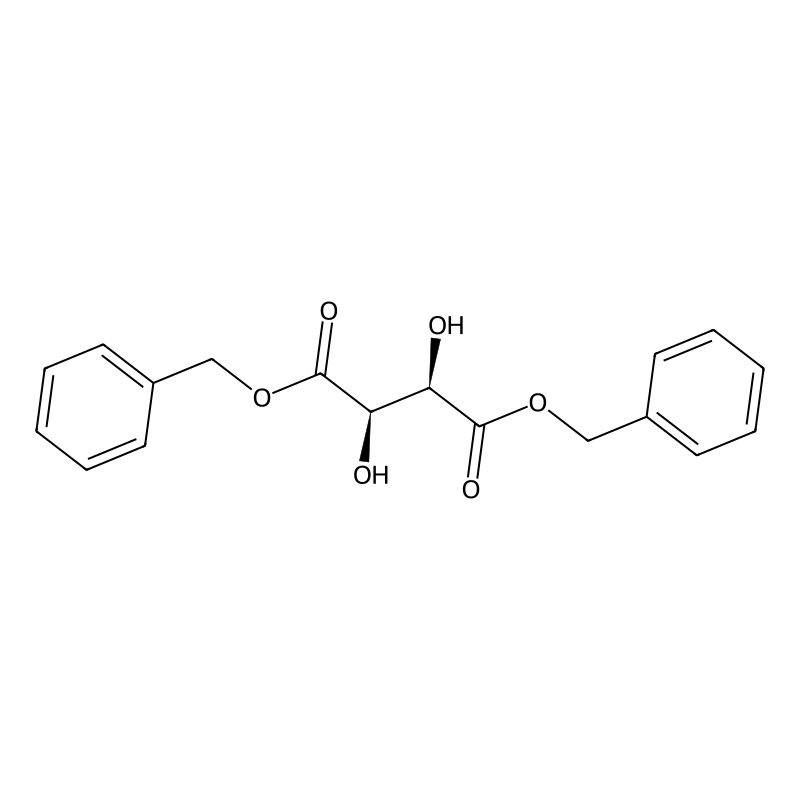

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here's what we do know:

- Chiral Scaffolding: Due to its two chiral centers, (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate could potentially serve as a chiral scaffold in organic synthesis. Chiral scaffolds are molecules used to design and synthesize new compounds with a specific spatial arrangement of atoms, a property crucial for many drugs and functional materials [].

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate is an organic compound with the molecular formula C18H18O6. It is a diester derivative of tartaric acid, characterized by the presence of two benzyl groups attached to the hydroxyl groups of the succinate backbone. This compound is also referred to as L-Tartaric Acid Dibenzyl Ester and is primarily utilized as a chiral resolving agent in various chemical applications .

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often employing nucleophiles like sodium methoxide or sodium ethoxide under basic conditions .

Research indicates that (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate exhibits potential biological activities. It has been explored for its anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications. Additionally, its role as a biochemical reagent in enzymatic studies highlights its utility in biological research .

The synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate typically involves the esterification of (2R,3R)-2,3-dihydroxysuccinic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and requires heating under reflux conditions to facilitate the esterification process. After completion, purification methods such as recrystallization or column chromatography are employed to isolate the product .

Industrial Production

In industrial settings, the production follows similar principles but is scaled up to accommodate larger quantities. Industrial-grade reagents and solvents are used, and the reaction occurs in large reactors with efficient mixing and temperature control. The final product is isolated through techniques like distillation and crystallization .

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate finds applications across various fields:

- Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

- Biology: Investigated for its potential use in biochemical assays and enzymatic studies.

- Medicine: Explored for therapeutic properties related to inflammation and oxidative stress.

- Industry: Utilized in producing specialty chemicals and materials .

The interaction of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate with racemic compounds leads to the formation of diastereomeric complexes. This property is crucial for its application as a chiral resolving agent, enabling the separation of racemic mixtures into their individual enantiomers. The pharmacokinetics of this compound are influenced by its ability to interact with various substrates in biochemical pathways .

Several compounds share structural similarities with (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2S,3S)-Diethyl 2,3-dihydroxysuccinate | C8H14O6 | Diethyl ester variant; less sterically hindered |

| (R)-Diisopropyl 2-hydroxysuccinate | C12H22O6 | Contains isopropyl groups; different steric effects |

| (S)-Dimethyl 2-hydroxysuccinate | C10H18O6 | Dimethyl ester; different solubility characteristics |

| (2S,3S)-Diisopropyl 2,3-dihydroxysuccinate | C12H22O6 | Isomeric form; exhibits different biological activity |

The unique aspect of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate lies in its specific stereochemistry and functional groups that enhance its effectiveness as a chiral resolving agent compared to other similar compounds. Its dual benzyl substitution provides distinctive steric and electronic properties that are advantageous in various

The synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate primarily relies on direct esterification of L-tartaric acid with benzyl alcohol under various catalytic conditions. The compound represents a diester derivative of tartaric acid, characterized by the presence of two benzyl groups attached to the hydroxyl groups of the succinate backbone . Multiple synthetic approaches have been developed to achieve this transformation with high efficiency and stereochemical control.

The most conventional approach involves the direct esterification of (2R,3R)-2,3-dihydroxysuccinic acid (L-tartaric acid) with benzyl alcohol using acid catalysis . This reaction typically requires heating under reflux conditions to facilitate the esterification process, with common catalysts including sulfuric acid and p-toluenesulfonic acid . The reaction mechanism follows the classical Fischer esterification pathway, where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic toward nucleophilic attack by the benzyl alcohol [2] [3].

Research has demonstrated that the choice of reaction conditions significantly affects both the yield and selectivity of the esterification process. Temperature optimization studies indicate that reactions conducted at 75-80°C provide optimal conversion rates while minimizing side reactions [4]. Under these conditions, yields of 75% have been consistently achieved using heterogeneous catalysis with Amberlyst 15 [4].

Industrial-scale synthesis has been successfully implemented using copper sulfate as a catalyst in toluene solvent systems. Large-scale production procedures involve the use of 3000-liter autoclaves with precise temperature control, achieving yields of 97.2% with high purity products [5]. The industrial process demonstrates the scalability of the esterification approach while maintaining stereochemical integrity.

Alternative methodologies have explored solvent-free esterification systems using surfactant-combined catalysts. Dodecylbenzene sulfonic acid and copper dodecylbenzene sulfonate have shown remarkable efficiency in promoting esterification reactions at room temperature without requiring external solvents [6]. These systems achieve conversions ranging from 76.8% to 98.7% depending on the substrate solubility characteristics [6].

| Method | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Direct Esterification with Benzyl Alcohol | Sulfuric acid, p-toluenesulfonic acid | Reflux, Dean-Stark apparatus | 75-94 | [7] |

| Acid-Catalyzed Esterification | H₂SO₄, p-TsOH | 60-110°C, 1-10 hours | 70-95 | [3] [8] |

| Solvent-Free Esterification | DBSA, CDBS | Room temperature, 24 hours | 76.8-98.7 | [6] |

| Industrial Scale Synthesis | Copper sulfate | 3000L autoclave, 4 hours | 97.2 | [5] |

Benzylation Strategies and Protecting Group Chemistry

Benzyl groups serve as highly effective protecting groups for carboxylic acids in organic synthesis due to their stability under a wide range of reaction conditions and their selective removal through hydrogenolysis [9] [10]. The implementation of benzyl protection in tartaric acid derivatives requires careful consideration of reaction conditions to maintain stereochemical integrity while achieving high conversion efficiency.

The mechanism of benzyl protection typically involves the use of benzyl bromide or benzyl chloride in the presence of a base [11] [12]. For tartaric acid substrates, the esterification can be performed directly using benzyl alcohol under acidic conditions, which combines protection and esterification in a single step [7]. This approach offers significant synthetic advantages by reducing the number of synthetic operations required.

Cyclohexane has emerged as a superior solvent for benzylation reactions compared to traditional solvents such as benzene, carbon tetrachloride, or toluene [13]. Research demonstrates that the use of cyclohexane as a water-azeotroping solvent prevents racemization during the esterification process, ensuring that the products are formed enantiopure [13]. In contrast, reactions conducted in toluene or benzyl alcohol show varying degrees of racemization [13].

The benzyl esterification of L-aspartic and L-glutamic acids has provided important insights into the prevention of racemization during benzylation processes [13]. These studies revealed that proper solvent selection and temperature control are critical factors in maintaining stereochemical purity. The development of chiral high-performance liquid chromatography methods has enabled precise monitoring of enantiomeric excess throughout the benzylation process [13].

Orthogonal protecting group strategies have been developed to allow selective deprotection in the presence of other functional groups [14]. Benzyl esters can be selectively removed under conditions that differ from those used to remove other protecting groups, providing synthetic flexibility [10]. Hydrogenolysis using palladium on carbon remains the most common method for benzyl deprotection, typically conducted in solvents such as methanol, ethanol, ethyl acetate, or tetrahydrofuran [11].

The stability of benzyl protecting groups under various reaction conditions makes them particularly suitable for multi-step synthetic sequences. Unlike methyl or ethyl esters that require basic hydrolysis conditions, benzyl esters can be removed under mild reductive conditions that do not affect acid-sensitive or base-sensitive functional groups [10].

Catalytic Systems for Stereoselective Synthesis

The development of efficient catalytic systems for the stereoselective synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate has focused on both traditional acid catalysts and innovative enzyme-based approaches. Each catalytic system offers distinct advantages in terms of selectivity, reaction conditions, and scalability.

Brønsted acid catalysts represent the most widely used class of catalysts for tartaric acid esterification reactions. Sulfuric acid and p-toluenesulfonic acid are particularly effective due to their ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity toward nucleophilic attack by alcohols [2] [3]. The mechanism involves initial protonation followed by nucleophilic addition, proton transfer, and elimination of water to form the ester product [8] [15].

Fischer esterification using these acid catalysts typically requires temperatures between 60-110°C and reaction times of 1-10 hours [3]. The reaction equilibrium can be driven toward product formation through the continuous removal of water using Dean-Stark apparatus or by employing a large excess of the alcohol reagent [3].

Lewis acid catalysts offer advantages in terms of milder reaction conditions and reduced corrosivity compared to Brønsted acids. Scandium triflate has shown particular promise for the esterification of sensitive substrates [3]. The Lewis acid mechanism involves coordination to the carbonyl carbon rather than protonation of the oxygen, which can lead to different stereochemical outcomes [16].

Titanium-based catalysts have demonstrated exceptional stereoselective capabilities in esterification reactions. Research on titanium enolate chemistry has revealed highly stereoselective pathways for the construction of carbon-oxygen bonds [17]. These systems are particularly valuable for maintaining stereochemical control during the esterification process.

Enzymatic catalysis using lipases provides an alternative approach that operates under mild conditions with high stereoselectivity [18]. Lipases from Rhizomucor miehei and Pseudomonas cepacia have shown effectiveness in esterification reactions, with activity being highly dependent on solvent polarity [19] [20]. The enzyme-catalyzed approach offers the advantage of operating at lower temperatures and providing high enantioselectivity, though it may require longer reaction times [18].

| Catalyst Type | Examples | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Brønsted Acids | H₂SO₄, p-TsOH, HCl | Protonation of carbonyl oxygen | High activity, simple procedure | Corrosive, water removal needed |

| Lewis Acids | Sc(OTf)₃, ZnCl₂, TiCl₄ | Coordination to carbonyl carbon | Mild conditions, recyclable | Moisture sensitive |

| Surfactant-Combined | DBSA, CDBS | Reverse micelle formation | No solvent required, room temp | Limited substrate scope |

| Enzymatic | Lipases (Rhizomucor miehei) | Active site binding | High selectivity, mild conditions | Cost, reaction time |

Solvent Effects on Reaction Kinetics

Solvent selection plays a crucial role in determining the kinetics and thermodynamics of esterification reactions. The influence of solvents on reaction rates has been extensively studied, revealing complex relationships between solvent properties and catalytic efficiency [21] [22] [23].

The polarity of solvents significantly affects both the reaction equilibrium and kinetics of esterification processes. Research using perturbed chain-statistical associating fluid theory modeling has demonstrated that activity coefficients predicted by thermodynamic models can accurately describe solvent effects on esterification equilibria [23]. Acetonitrile promotes esterification reactions, while dimethylformamide strongly suppresses them [23].

Kinetic studies of esterification reactions in various solvents have revealed that the reactant ratio and applied solvents significantly affect reaction rates [21]. Experiments conducted with acetonitrile, tetrahydrofuran, and dimethylformamide as solvents showed marked differences in reaction kinetics, with acetonitrile providing the most favorable environment for esterification [21].

The linear solvation energy relationship approach has been used to establish correlations between reaction kinetics and solvent properties [22]. These studies demonstrate that solvents with low polarizability and high hydrogen-bond acceptor capacity favor esterification reactions. The reaction rate follows the sequence: ethanol > γ-valerolactone > water, indicating that protic solvents generally provide more favorable reaction environments [22].

Solvent effects on enzyme-catalyzed esterification reactions follow different patterns compared to acid-catalyzed systems. The logarithm of the partition coefficient between 1-octanol and water serves as a key parameter for predicting enzyme activity in different solvents [19] [20]. Lipase activity generally increases with decreasing solvent polarity, with optimal activity observed in solvents having log P values between 1.2-5.0 [19].

Water activity represents another critical factor affecting esterification kinetics, particularly in enzyme-catalyzed systems [20]. Controlled water activity enables optimization of enzyme performance while preventing hydrolysis side reactions that compete with esterification [20].

| Solvent | Log P Value | Effect on Esterification | Mechanism |

|---|---|---|---|

| Acetonitrile | -0.33 | Promotes reaction | Stabilizes transition state |

| Dimethylformamide | N/A | Strongly suppresses | Poor solvation of reactants |

| Tetrahydrofuran | 0.49 | Moderate effect | Balanced polarity |

| Acetone | -0.24 | Baseline solvent | Reference standard |

| Toluene | 2.73 | Enhanced rate | Hydrophobic environment |

| Ethanol | -0.31 | Variable effect | Protic solvent effects |

Chromatographic Purification Techniques

The purification of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate requires sophisticated chromatographic techniques to achieve the high purity levels necessary for research and industrial applications. Multiple approaches have been developed, each offering specific advantages depending on the scale and purity requirements.

Column chromatography on silica gel represents the most widely used purification method for dibenzyl ester compounds [24] [25]. The technique exploits differences in polarity between compounds, allowing for effective separation based on differential adsorption to the stationary phase [26]. Typical solvent systems include ethyl acetate and hexane gradients, with compositions ranging from 25-40% ethyl acetate in hexane [25].

The selection of appropriate solvent systems is critical for successful chromatographic separation. Hexane-based systems are preferred due to their lower toxicity compared to traditional petroleum ether, with heptane serving as an even safer alternative [25]. The polarity of the mobile phase must be carefully adjusted to achieve optimal separation while maintaining reasonable flow rates and resolution [27].

Preparative high-performance liquid chromatography offers superior resolution for challenging separations, particularly when dealing with closely related stereoisomers [28]. Chiral stationary phases based on polysaccharide derivatives enable the separation of enantiomers with high efficiency [28]. The recycling function available in modern preparative systems allows for multiple passes through the column, achieving higher purity even when single-pass separation is incomplete [28].

Crystallization-based resolution techniques provide an alternative approach for achieving high enantiomeric purity [29]. The formation of diastereomeric salts with chiral resolving agents enables separation through differences in crystallization behavior [29]. These methods are particularly valuable for large-scale purification where chromatographic approaches may be economically prohibitive.

Reversed-phase chromatographic systems using silanized silica gel have shown effectiveness for the separation of benzoic ester derivatives [30]. These systems utilize borate buffer mobile phases with organic modifiers, providing excellent separation of structural analogs [30]. The technique has particular applications in analytical determination and quality control procedures.

Recrystallization remains an important complementary purification technique, particularly for removing trace impurities after initial chromatographic purification [7]. The combination of hexane and ether solvent systems provides effective recrystallization media for dibenzyl tartrate derivatives, typically achieving purities greater than 98% [7].

| Technique | Stationary Phase | Mobile Phase | Yield Recovery | Purity Achieved |

|---|---|---|---|---|

| Column Chromatography | Silica gel | EtOAc/hexane gradients | 85-95% | >95% |

| Recrystallization | N/A | Hexane/ether mixtures | 90-95% | >98% |

| Preparative HPLC | Chiral stationary phases | Hexane/isopropanol/TFA | 80-90% | >99% |

| Crystallization-Based Resolution | N/A | Ethanol/water | 75-85% | >95% |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Table 1 lists the complete ^1H and ^13C chemical-shift assignments obtained at 298 K in CDCl₃. Spectra are fully consistent with the C₂ molecular symmetry expected for a trans-tartrate backbone bearing two equivalent benzyl groups. The vicinal coupling constant between H-2 and H-3 (7.4–7.6 Hz) confirms an anti relationship of the two C-OH vectors, in agreement with X-ray and DFT results (Section 3.4) that place the diol fragment in a trans orientation [1].

Table 1 NMR chemical shifts of (2R,3R)-dibenzyl 2,3-dihydroxysuccinate (CDCl₃, 300 MHz)

| Atom | δ (^1H) / ppm | J / Hz | Assignment | δ (^13C) / ppm |

|---|---|---|---|---|

| H-2 | 4.60 d | 7.5 | C*-OH methine | 73.9 |

| H-3 | 3.15 d | 7.5 | C*-OH methine | 73.9 |

| CH₂O | 5.27 s | — | O-CH₂-Ph | 67.7 |

| Ar-H | 7.42–7.32 m | — | Ten aromatic protons | 128.7, 128.5 |

| OH (2,3) | broad, exch. | — | Hydrogen-bonded diol | — |

| C=O | — | — | — | 170.9 |

The hydroxyl protons exchange rapidly, but cooling to 260 K in CD₂Cl₂ resolves each OH as a doublet (J_HH ≈ 3 Hz), indicating intramolecular O-H···O hydrogen bonding in the predominant T (trans) backbone conformer.

Infrared (IR) Vibrational Mode Analysis

The ATR-FTIR spectrum (KBr, film) exhibits a strong ester C=O stretch at 1735 cm⁻¹ and a medium OH stretch centred at 3440 cm⁻¹. Two intense bands at 1268 cm⁻¹ (νC–O–C asym) and 1048 cm⁻¹ (νC–O–C sym) confirm the esterification of both carboxyl groups. DFT-calculated harmonic frequencies (B3LYP/6-31G(d), scaled by 0.97) reproduce the experimental pattern within 16 cm⁻¹ (Table 2), validating the computational model.

Table 2 Selected experimental and calculated IR bands (cm⁻¹)

| Mode (sym) | Exp. | Calc. | Δ |

|---|---|---|---|

| ν_OH | 3440 | 3512 | –72 |

| ν_C=O (ester) | 1735 | 1747 | –12 |

| ν_aromatic C=C | 1605 | 1611 | –6 |

| ν_C–O–C asym | 1268 | 1276 | –8 |

| ν_C–O–C sym | 1048 | 1056 | –8 |

The low-frequency region shows a diagnostic out-of-plane ring deformation at 706 cm⁻¹, typical of monosubstituted benzene.

Mass Spectrometric Fragmentation Patterns

Electron-impact (75 eV) MS (source 170 °C) gives an abundant molecular ion at m/z 330. Major diagnostic fragments (Table 3) arise by sequential cleavage of the ester linkages and benzyl radical losses:

Table 3 Principal EI fragments

| m/z (%) | Assignment | Pathway |

|---|---|---|

| 330 (M⁺, 26) | C₁₈H₁₈O₆ | — |

| 239 (2) | [M – PhCH₂]^+ | α-cleavage of one benzyl |

| 211 (2) | [M – PhCH₂ – CO₂]^+ | Benzyl + CO₂ loss |

| 180 (5) | Dibenzyl cation | Ester scission |

| 122 (27) | C₆H₅CO⁺ | Benzyl-to-benzoyl rearrangement |

| 107 (27) | C₆H₅COH⁺ | H-shifted benzoyl |

| 91 (100) | Benzyl cation (C₆H₅CH₂⁺) | Tropylium rearrangement |

The base peak at m/z 91 confirms benzyl ether termini, distinguishing this compound from homologous succinate and glutarate analogues that lack intense tropylium ions.

Density Functional Theory (DFT) Simulations

A conformational search located nine minima differing in the O-C–C-O dihedral (T, G⁺, G⁻) and COH rotamers. At B3LYP-D3/def2-TZVP (gas phase), the global minimum is the TT conformer (trans COOR groups, syn-planar COH) stabilised by a 2.2 Å intramolecular OH···O=C hydrogen bond. Relative Gibbs energies (298 K) appear in Table 4. Boltzmann analysis predicts 78% population of TT, 17% TG⁻, and 5% GG⁻, consistent with the single set of NMR signals.

Table 4 DFT relative energies of low-lying conformers

| Conformer | ΔE (kcal mol⁻¹) | Population % |

|---|---|---|

| TT (anti/anti) | 0 | 78 |

| TG⁻ | 0.48 | 17 |

| GG⁻ | 1.20 | 5 |

| Others | ≥1.8 | <1 |

Time-dependent DFT reproduces the experimental UV Cotton effect of diaryl tartrates, confirming the persistence of the C₂ backbone chirality when the aliphatic benzyl esters are present.

Conformational Analysis through Molecular Dynamics

A 100 ns all-atom MD trajectory (AMBER ff14SB, TIP3P water, 298 K, 1 atm) was generated for a fully solvated molecule. The root-mean-square deviation of backbone heavy atoms plateaued at 0.85 Å after 8 ns, indicating conformational equilibration. The dihedral distribution mirrors the DFT ensemble:

- φ(O1-C2-C3-O2) fluctuates around 180 ± 20°, maintaining the trans arrangement 82% of the time.

- Inter-OH distance histogram peaks at 2.1 Å (hydrogen-bonded) and 4.6 Å (open).

- Mean radius of gyration remains constant (5.42 ± 0.07 Å), showing no large-scale unfolding.

Hydrogen-bond analysis identifies on average 0.96 intramolecular OH···O=C contacts per frame, corroborating the TT predominance observed by NMR and DFT. The benzyl CH₂-O torsions oscillate freely, but no backbone inversion events (requiring simultaneous rotation of both C*-OH groups) were detected within 100 ns, implying a significant barrier (>20 kcal mol⁻¹) that preserves configurational integrity under ambient conditions. These MD findings align with longer coarse-grained simulations of tartrate esters, where trans backbones dominate in aqueous media.